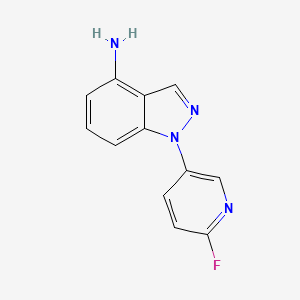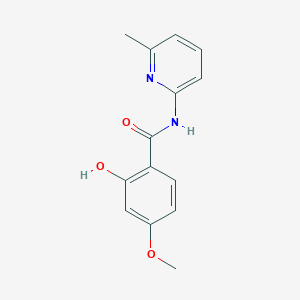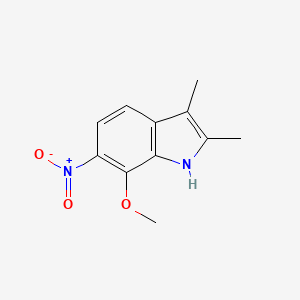
2,4-Dichloroquinazoline-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloroquinazoline-d4 is a deuterated derivative of 2,4-dichloroquinazoline, a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds consisting of two fused six-membered aromatic rings. The deuterated form, this compound, is often used in scientific research to study the behavior and properties of its non-deuterated counterpart due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloroquinazoline-d4 typically involves the following steps:
Synthesis of 2,4-quinazoline diones: Ortho-aminobenzoic acid reacts with potassium cyanate in water as a solvent at a temperature range of 20 to 100°C and a pH of 9 to 12 to generate 2,4-quinazoline diones
Chlorination Reaction: The 2,4-quinazoline diones undergo a chlorination reaction with a chlorinating agent in the presence of a fatty amine as a solvent to produce 2,4-dichloroquinazoline
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes the process suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloroquinazoline-d4 undergoes various chemical reactions, including:
Substitution Reactions: It reacts with N-substituted cyclic amines to form 2-amino-4-chloroquinazolines.
Oxidation and Reduction Reactions: These reactions can modify the quinazoline ring, although specific conditions and reagents vary.
Common Reagents and Conditions
Chlorinating Agents: Used in the chlorination step to introduce chlorine atoms.
N-substituted Cyclic Amines: React with this compound to form substituted quinazolines.
Major Products
2-amino-4-chloroquinazolines: Formed from substitution reactions with cyclic amines.
Applications De Recherche Scientifique
2,4-Dichloroquinazoline-d4 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinazoline derivatives.
Biology: Studied for its interactions with biological molecules and potential as a pharmacological agent.
Medicine: Investigated for its anti-angiogenesis activities and potential use in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloroquinazoline-d4 involves its interaction with molecular targets such as DNA and enzymes. It has been shown to inhibit topoisomerase II (Topo II), an enzyme involved in DNA replication and repair. This inhibition leads to the disruption of DNA processes, inducing apoptosis in cancer cells . The compound also exhibits DNA intercalation properties, which further contribute to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
2,4-Dichloroquinazoline-d4 can be compared with other quinazoline derivatives, such as:
2,4-Dichloroquinazoline: The non-deuterated form, which shares similar chemical properties but lacks the deuterium atoms.
1,2,4-triazolo[4,3-c]quinazolines: These compounds also exhibit DNA intercalation and Topo II inhibition but have different structural features and biological activities.
The uniqueness of this compound lies in its deuterated nature, which allows for detailed mechanistic studies and provides insights into the behavior of its non-deuterated counterpart.
Propriétés
Formule moléculaire |
C8H4Cl2N2 |
|---|---|
Poids moléculaire |
203.06 g/mol |
Nom IUPAC |
2,4-dichloro-5,6,7,8-tetradeuterioquinazoline |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H/i1D,2D,3D,4D |
Clé InChI |
TUQSVSYUEBNNKQ-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=NC(=N2)Cl)Cl)[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-](/img/structure/B13948264.png)

![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)



![[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile](/img/structure/B13948321.png)
![5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13948323.png)





![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)
